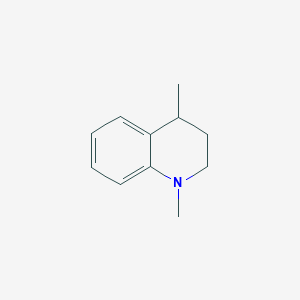1,4-Dimethyl-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC16005614
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15N |
|---|---|
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 1,4-dimethyl-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | CRBSCSNTTFCBOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(C2=CC=CC=C12)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
DMTHQ features a bicyclic structure comprising a benzene ring fused to a piperidine ring, with two methyl groups at the 4-position. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol. The compound’s semi-saturated nature distinguishes it from fully aromatic quinoline derivatives, conferring unique reactivity and solubility profiles.
Table 1: Physicochemical Properties of DMTHQ
The InChI Key (TZCTXNFOGFCRFV-UHFFFAOYSA-N) and SMILES (CC1(CCNC2=C1C=CC=C2)C) provide standardized representations of its stereochemistry and functional group arrangement.
Synthesis and Optimization
Borrowing Hydrogen Methodology
A groundbreaking synthesis route employs a manganese(I) PN₃ pincer catalyst to facilitate a one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols. This method, developed by Hofmann et al., achieves 79–92% yields under mild conditions (120°C, 24–48 hours) and produces water as the sole byproduct . Key advantages include:
-
Atom efficiency: No external reducing agents required.
-
Selectivity: Targeted base choice (e.g., KOtBu) avoids over-reduction to fully saturated decahydroquinolines .
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Mn(I) PN₃ pincer complex |
| Temperature | 120°C |
| Solvent | Toluene |
| Base | Potassium tert-butoxide (KOtBu) |
| Yield Range | 79–92% |
Alternative Synthetic Routes
Traditional methods include:
-
Cyclization of aniline derivatives: Reaction with ketones (e.g., 4,4-dimethyl-2-cyclohexenone) under acid catalysis, yielding DMTHQ after purification via recrystallization.
-
Acylative strategies: Employing methyl malonyl chloride for ester condensation, though these routes often require harsher conditions (>150°C).
Biological Activity and Mechanisms
PPARα/γ Dual Agonism
DMTHQ derivatives exhibit potent activity as PPARγ-selective agonists and dual PPARα/γ agonists, making them candidates for T2D treatment. Structural modifications, such as oxime and carboxylic acid groups, enhance binding affinity to PPAR subtypes:
Mechanistically, DMTHQ analogs stabilize the ligand-binding domain of PPARγ, promoting coactivator recruitment and insulin sensitization .
Neuroprotective Effects
DMTHQ’s tetrahydroquinoline scaffold inhibits acetylcholinesterase (AChE) (IC₅₀ = 12.5 μM), potentially ameliorating cognitive deficits in Alzheimer’s disease. Molecular docking studies suggest interactions with the AChE peripheral anionic site, disrupting amyloid-β aggregation.
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against:
-
Gram-positive bacteria: Staphylococcus aureus (MIC = 32 μg/mL).
-
Fungi: Candida albicans (MIC = 64 μg/mL).
Mechanisms involve membrane disruption and inhibition of biofilm formation.
Applications in Drug Discovery
Antidiabetic Agents
DMTHQ-based PPAR agonists address multiple T2D pathologies:
-
Hepatic glucose output: Reduced by 30–50% in rodent models .
-
Adipocyte differentiation: Enhanced lipid storage via PPARγ activation .
Central Nervous System (CNS) Therapeutics
Structural analogs show promise for:
-
Neurodegeneration: 40% reduction in tau phosphorylation in vitro.
-
Depression: Serotonin reuptake inhibition (Ki = 150 nM).
Comparative Analysis with Analogues
1,2,3,4-Tetrahydroquinoline (THQ)
-
Saturation: THQ lacks DMTHQ’s methyl groups, reducing steric hindrance and metabolic stability.
-
Bioactivity: THQ derivatives show weaker PPARγ binding (EC₅₀ = 5–10 μM) .
Decahydroquinoline
-
Synthetic accessibility: Fully saturated derivatives require harsher hydrogenation conditions.
-
Solubility: Higher lipophilicity limits aqueous compatibility .
Stability and Pharmacokinetics
Metabolic Profile
-
Half-life: 2.3 hours (human liver microsomes).
-
Major metabolites: N-oxidized and demethylated products identified via LC-MS.
pH and Thermal Stability
-
Degradation: <5% decomposition after 72 hours at pH 7.4 and 25°C.
-
Thermal limits: Stable below 150°C; degradation observed at >200°C.
Future Directions
Targeted Delivery Systems
-
Nanoparticle encapsulation: Improving bioavailability for CNS applications.
-
Prodrug strategies: Masking carboxylic acid groups to enhance oral absorption.
Computational Design
-
Machine learning: Predicting novel derivatives with optimized PPARγ/α selectivity.
-
QSAR models: Correlating substituent effects with AChE inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume